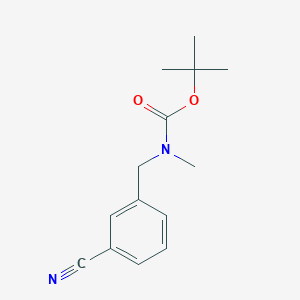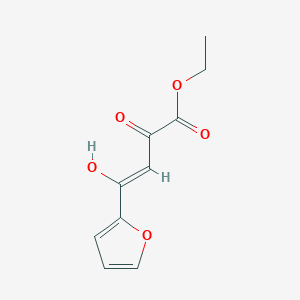
3-Cyclopropyl-4-iodo-2H-pyrazole
Übersicht
Beschreibung
3-Cyclopropyl-4-iodo-2H-pyrazole is a chemical compound with the CAS Number: 1341758-26-6 . It has a molecular weight of 234.04 and a linear formula of C6H7IN2 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C6H7IN2 . This indicates that the molecule is composed of 6 carbon atoms, 7 hydrogen atoms, 1 iodine atom, and 2 nitrogen atoms.Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found, pyrazole compounds in general are known to undergo various reactions. For instance, they can undergo [3 + 2] cycloaddition reactions , and can also be involved in the synthesis of biologically active compounds .Physical and Chemical Properties Analysis
This compound has a molecular weight of 234.04 . It is recommended to be stored in a refrigerated environment .Wissenschaftliche Forschungsanwendungen
Electrocatalytic Transformations
A study by Elinson et al. (2015) demonstrates the electrocatalytic transformation of aldehydes and pyrazolin-5-one into bis(spiro-2,4-dihydro-3H-pyrazol-3-one)cyclopropanes. This stereoselective formation is relevant in biomedical applications, highlighting an innovative electrocatalytic process for synthesizing cyclopropanes (Elinson et al., 2015).
Synthesis of 3H-Pyrazoles and Cyclopropenyl Alcohols
Hamdi et al. (2005) explored the regioselective synthesis of 3H-pyrazoles from propargylic alcohols. This method also facilitates the production of α- and β-dimethylcyclopropenyl alcohols, offering potential in antibacterial applications (Hamdi et al., 2005).
N-cyclopropylation of Cyclic Amides and Azoles
Gagnon et al. (2007) reported a method for direct N-cyclopropylation of azoles and amides using a cyclopropylbismuth reagent. This method is significant in pharmaceutical research due to the prevalence of nitrogenated compounds in drug development (Gagnon et al., 2007).
Green Synthesis of Pyrano[2,3-c]-Pyrazoles
Al-Matar et al. (2010) developed a solvent-free method for synthesizing Pyrano[2,3-c]pyrazoles, highlighting an environmentally friendly approach in chemical synthesis (Al-Matar et al., 2010).
Palladium-Catalyzed Arylation
Sidhom et al. (2018) described the use of pyrazole derivatives with a cyclopropyl group at the C3 position in palladium-catalyzed direct arylations. This method is noteworthy for its regioselectivity and preservation of the cyclopropyl unit, applicable in complex organic syntheses (Sidhom et al., 2018).
Wirkmechanismus
Target of Action
The primary targets of 3-Cyclopropyl-4-iodo-2H-pyrazole are Alcohol dehydrogenase 1C , Alcohol dehydrogenase 1B , and Alcohol dehydrogenase 1A in humans . These enzymes play a crucial role in the metabolism of alcohols in the body. Additionally, the compound also targets Mycocyclosin synthase in Mycobacterium tuberculosis .
Mode of Action
It is known to interact with its targets, potentially influencing their activity
Biochemical Pathways
The compound may affect the biochemical pathways involving alcohol dehydrogenases and mycocyclosin synthase
Result of Action
Given its targets, it may influence alcohol metabolism in humans and the activity of mycocyclosin synthase in Mycobacterium tuberculosis .
Biochemische Analyse
Biochemical Properties
3-Cyclopropyl-4-iodo-2H-pyrazole plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. It has been found to interact with enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting cell proliferation. Additionally, this compound interacts with proteins involved in signal transduction pathways, modulating their function and influencing cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis . By inhibiting CDKs, the compound can induce cell cycle arrest, leading to reduced cell proliferation. Furthermore, this compound affects gene expression by modulating transcription factors and other regulatory proteins, thereby altering cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of CDKs, inhibiting their kinase activity and preventing the phosphorylation of target proteins . This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in various cell lines . These effects are consistent with the compound’s role as a CDK inhibitor.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK activity and reduces cell proliferation without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its role as a CDK inhibitor . The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . This metabolism can affect the compound’s bioavailability and efficacy, influencing its therapeutic potential.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . The compound can interact with transporters and binding proteins, facilitating its uptake and accumulation in specific cellular compartments . This distribution is crucial for its activity, as it ensures that the compound reaches its target enzymes and proteins.
Subcellular Localization
The subcellular localization of this compound is essential for its function . The compound is primarily localized in the cytoplasm, where it interacts with CDKs and other regulatory proteins . Additionally, this compound can be directed to specific organelles through targeting signals and post-translational modifications, further influencing its activity and function .
Eigenschaften
IUPAC Name |
5-cyclopropyl-4-iodo-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2/c7-5-3-8-9-6(5)4-1-2-4/h3-4H,1-2H2,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRBOUPCQZBZAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=NN2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[3-(Methylthio)phenyl]amino}pyridine-3-sulfonamide](/img/structure/B3098669.png)

![tert-Butyl 7-(aminomethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B3098681.png)
![2-(Tert-butoxycarbonyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B3098689.png)
![4-Benzyl-[1,4]oxazepan-6-one](/img/structure/B3098692.png)
![7-Methyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine](/img/structure/B3098699.png)
![(S)-tert-Butyl 3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B3098708.png)
![(R)-tert-Butyl 3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B3098713.png)




